molecular formula C11H13N3O2 B14658599 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-

Cat. No.: B14658599
M. Wt: 219.24 g/mol
InChI Key: FRCJUDQZXACUHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The final cyclization step can be catalyzed by gold or other suitable catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- primarily involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which regulate cell proliferation, migration, and survival . By inhibiting FGFRs, this compound can disrupt these signaling pathways, potentially leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs . This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c12-5-1-3-7-8-4-2-6-13-10(8)14-9(7)11(15)16/h2,4,6H,1,3,5,12H2,(H,13,14)(H,15,16)

InChI Key

FRCJUDQZXACUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2CCCN)C(=O)O)N=C1

Origin of Product

United States

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